N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide
Description
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group, with a substituted ethyl chain containing two methoxy groups: one on the ethyl backbone and another on the 3-position of the phenyl ring.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S2/c1-18-12-6-3-5-11(9-12)13(19-2)10-15-21(16,17)14-7-4-8-20-14/h3-9,13,15H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZBZXYTOKRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the methoxyphenyl ethyl side chain through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring or the methoxy groups.
Reduction: This can affect the sulfonamide group, potentially converting it to an amine.
Substitution: Both the thiophene ring and the methoxyphenyl ethyl side chain can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the methoxyphenyl ethyl side chain can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Thiophene-2-sulfonamide Derivatives
- N-(3-Acetylphenyl)thiophene-2-sulfonamide (): Structure: Replaces the methoxyethyl group with a 3-acetylphenyl moiety. Molecular Weight: 281.35 g/mol (vs. theoretical ~323.40 g/mol for the target compound).
N-(2-Benzoylbenzyl)-N-(phenylethynyl)thiophene-2-sulfonamide (3j) ():
Antitumor Sulfonamides ():
Compounds such as 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a) and analogs feature ethynyl groups on the thiophene ring and phenoxyethyl substituents.
Spectroscopic and Physical Properties
Table 1: Comparative Data for Selected Analogs
- Spectroscopy : Analogs in and provided detailed ¹H/¹³C-NMR data, which could guide characterization of the target compound’s methoxy and ethyl signals .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Formation of the methoxyphenyl intermediate via nucleophilic substitution of 3-methoxyphenol with 2-bromoethyl methyl ether under basic conditions (K₂CO₃/DMF, 60°C, 12 h) .
- Step 2 : Sulfonamide linkage by reacting the intermediate with thiophene-2-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 6 h) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >95% purity .
- Key Variables : Temperature control during sulfonylation minimizes side reactions (e.g., hydrolysis). Solvent polarity affects reaction kinetics .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Compare - and -NMR spectra with computational predictions (e.g., ChemDraw or Gaussian). Key signals: methoxy protons (~δ 3.8 ppm), thiophene protons (δ 6.8–7.5 ppm), and sulfonamide NH (δ 8.2–8.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺) via ESI-MS and isotopic pattern alignment .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-thiophene hybrids?
- Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 μM range) may stem from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell culture conditions .
- Stereochemical Effects : Enantiomeric purity impacts target binding (e.g., chiral centers in the methoxyethyl group) .
- Resolution : Standardize assays using ATCC microbial strains and include positive controls (e.g., ciprofloxacin). Chiral HPLC or crystallography can verify stereochemistry .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Approach :
- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., carbonic anhydrase IX). Prioritize derivatives with stronger hydrogen bonding to active-site Zn²⁺ .
- ADMET Prediction : SwissADME predicts pharmacokinetics (e.g., logP <3 for blood-brain barrier penetration) .
- Validation : Synthesize top candidates and compare in vitro/in vivo efficacy with parent compound .
Q. What experimental designs address low solubility in aqueous buffers during biological testing?
- Solutions :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Approach : Introduce hydrolyzable esters (e.g., acetate) at the methoxy group to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
